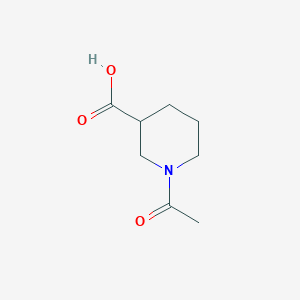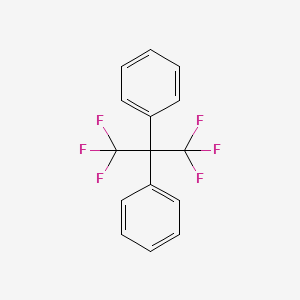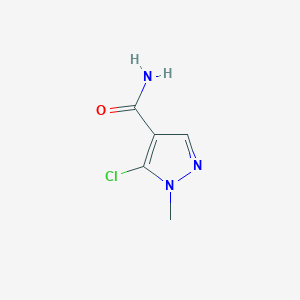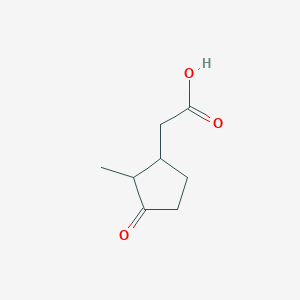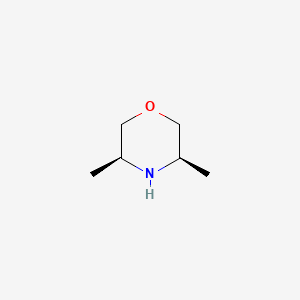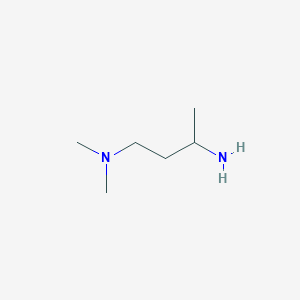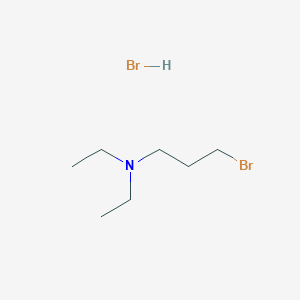
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
Vue d'ensemble
Description
“(4-Bromophenyl)(2,2-diethoxyethyl)sulfane” is a chemical compound with the molecular formula C12H17BrO2S . It is used in scientific research and has unique properties that enable its application in various fields like pharmaceuticals and organic chemistry.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of polyphosphoric acid (PPA) in chlorobenzene at 135℃ for 1 hour . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H17BrO2S . Unfortunately, the exact linear structure formula and InChI Key are not provided in the sources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.23 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified in the sources .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One study involves the synthesis and structural elucidation of bromophenol derivatives, where compounds similar to "(4-Bromophenyl)(2,2-diethoxyethyl)sulfane" are synthesized and analyzed for their potential biological activities, albeit found inactive against cancer cell lines and microorganisms (Zhao et al., 2004). Another work presents synthetic protocols and building blocks for molecular electronics, showcasing the utility of aryl bromides as precursors for various oligomers, suggesting a broader application in material science (Stuhr-Hansen et al., 2005).
Antioxidant and Biological Activities
Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides indicates potent scavenging activity against radicals, highlighting their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012). Similarly, novel bromophenol derivatives have been synthesized and evaluated for their antioxidant properties, showing powerful activities that could contribute to anti-inflammatory and anticancer treatments (Öztaşkın et al., 2017).
Material Science and Polymer Applications
In material science, a study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines discusses the creation of materials with high refractive indices and small birefringence, essential for optoelectronic devices and displays (Tapaswi et al., 2015). This reflects the diverse applications of bromophenyl compounds beyond purely biological contexts, including their role in advanced material synthesis.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXVSLKUBXRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474221 | |
| Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane | |
CAS RN |
96804-05-6 | |
| Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


